molecular formula C8H8ClNO4S B1360186 Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- CAS No. 68901-09-7

Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-

Cat. No.: B1360186
CAS No.: 68901-09-7
M. Wt: 249.67 g/mol
InChI Key: RULGDFLFEUYACU-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is characterized by a substituted benzene ring bearing three distinct functional groups that significantly influence its chemical and physical properties. The compound possesses the molecular formula Carbon-8 Hydrogen-8 Chlorine-1 Nitrogen-1 Oxygen-4 Sulfur-1, corresponding to a molecular weight of 249.67 grams per mole. The core benzene ring system serves as the central scaffold, with the carboxylic acid group positioned at the 1-position, establishing the fundamental benzoic acid framework that defines the compound's primary chemical classification.

The chlorine substituent occupies the 2-position relative to the carboxylic acid group, creating an ortho-relationship that introduces significant electronic effects throughout the aromatic system. This positioning of the chlorine atom generates substantial electron-withdrawing influence through both inductive and mesomeric effects, which directly impacts the acidity of the carboxylic acid functionality and influences the overall electronic distribution within the molecule. The electron-withdrawing nature of chlorine enhances the electrophilic character of the aromatic ring and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid derivatives.

The sulfonamide functionality is located at the 5-position of the benzene ring, creating a meta-relationship with both the carboxylic acid and chlorine substituents. This sulfonamide group consists of a sulfur atom bonded to two oxygen atoms through double bonds, forming the characteristic sulfonyl moiety (sulfur-oxygen-2), which is further connected to a methylamino group (nitrogen-hydrogen-carbon-hydrogen-3). The sulfonyl group represents one of the most electron-withdrawing functionalities in organic chemistry, significantly depleting electron density from the aromatic ring system and contributing to the compound's distinctive electronic properties.

The methylamino component of the sulfonamide substituent introduces a contrasting electronic effect compared to the other functional groups present in the molecule. While the sulfonyl portion exhibits strong electron-withdrawing character, the amino nitrogen possesses lone pair electrons that can participate in resonance interactions with the aromatic system through the sulfonyl bridge. This electronic interplay creates a complex distribution of electron density that influences both the chemical reactivity and physical properties of the compound. The methyl group attached to the amino nitrogen provides steric bulk and influences the conformational preferences of the sulfonamide moiety.

Crystallographic Data and Stereochemical Configuration

While specific crystallographic data for benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- are not available in the current literature, extensive structural studies of closely related sulfonamide derivatives provide valuable insights into the expected solid-state behavior and molecular geometry of this compound. Crystallographic analysis of 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid reveals fundamental structural principles that are applicable to understanding the target compound. The related structure adopts a monoclinic crystal system with space group Post-21/c, demonstrating the tendency of chlorinated sulfonamide benzoic acids to crystallize in low-symmetry space groups.

The molecular geometry of related sulfonamide derivatives consistently shows significant non-planarity between the aromatic rings and attached functional groups. In the case of 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid, the carboxylic group is twisted at an angle of 58.11 degrees with respect to the benzene ring plane. This substantial deviation from planarity is attributed to steric interactions between the ortho-positioned chlorine atom and the carboxylic acid functionality, which likely applies to the 2-chloro-5-[(methylamino)sulfonyl]- derivative as well.

Crystallographic studies of 4-benzenesulfonamidobenzoic acid demonstrate that sulfonamide-containing benzoic acids typically exhibit dihedral angles between aromatic components ranging from 45 to 70 degrees. The molecular structure shows that phenyl and para-aminobenzoic acid moieties are connected through the sulfur dioxide group, with the two aromatic rings inclined at 45.36 degrees to one another. These structural features suggest that benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- would likely adopt a similar non-planar conformation to minimize steric interactions while maintaining optimal electronic overlap.

The crystal packing of sulfonamide benzoic acid derivatives is dominated by hydrogen bonding interactions involving both the carboxylic acid and sulfonamide functionalities. Classical intermolecular nitrogen-hydrogen···oxygen and oxygen-hydrogen···oxygen hydrogen bonds, along with non-classical carbon-hydrogen···oxygen interactions, typically stabilize the crystal structure. The presence of the chlorine atom in the 2-position introduces additional weak halogen bonding interactions that can influence the overall packing arrangement and contribute to the stability of the crystalline lattice.

Crystallographic Parameter Related Compound Values Expected Range for Target Compound
Crystal System Monoclinic Monoclinic
Space Group P21/c P21/c or similar
Dihedral Angle (Ring-COOH) 58.11° 45-70°
Intermolecular H-bonds N-H···O, O-H···O N-H···O, O-H···O, C-H···O
Molecular Conformation Non-planar Non-planar

Electronic Structure and Quantum Chemical Properties

The electronic structure of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is characterized by complex interactions between multiple electron-withdrawing and electron-donating substituents that significantly influence its chemical properties and biological activity. Quantum chemical studies of sulfonamide derivatives have revealed fundamental principles governing the electronic distribution and acid-base behavior of these compounds. The presence of both chlorine and sulfonyl substituents creates a highly polarized aromatic system with substantially reduced electron density compared to unsubstituted benzoic acid.

The chlorine atom at the 2-position exerts strong electron-withdrawing effects through both inductive (-I) and weak mesomeric (-M) mechanisms, significantly depleting electron density from the aromatic ring system. This electronic withdrawal enhances the electrophilic character of the benzene ring and increases the acidity of the carboxylic acid group through stabilization of the conjugate base. The ortho-positioning of chlorine relative to the carboxylic acid creates additional through-space electrostatic interactions that further stabilize the carboxylate anion formed upon deprotonation.

The sulfonyl group represents the most powerful electron-withdrawing functionality in the molecule, with its strong -I and -M effects dramatically altering the electronic landscape of the aromatic system. The sulfur atom in the +6 oxidation state creates a highly electronegative center that draws electron density from the benzene ring through both sigma and pi bonding networks. This electron withdrawal is transmitted throughout the aromatic system, significantly influencing the reactivity patterns and physical properties of the compound.

Quantum chemical calculations using high-level density functional theory methods have established that sulfonamide groups typically exhibit predicted aqueous acidity constants (pKa values) in the range of 8-12 for primary and secondary sulfonamides. The DSD-PBEP86-D3(BJ) double-hybrid functional with augmented correlation-consistent polarized valence triple-zeta basis sets provides mean accuracy of 0.9 pKa units when combined with SM12 solvation models. For benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-, the combination of electron-withdrawing substituents is expected to significantly lower the pKa of the sulfonamide nitrogen compared to unsubstituted derivatives.

The methylamino component of the sulfonamide functionality introduces subtle electronic effects that modulate the overall electronic structure. While the nitrogen atom possesses lone pair electrons capable of resonance donation, the strong electron-withdrawing character of the sulfonyl group limits the extent of this electronic contribution. The methyl substituent on nitrogen provides additional steric bulk and influences the conformational preferences of the sulfonamide moiety, potentially affecting intermolecular interactions and crystal packing arrangements.

Electronic Property Quantum Chemical Prediction Experimental Correlation
Sulfonamide pKa 8-12 (typical range) ±0.9 units accuracy
Carboxylic Acid pKa ~3-4 (estimated) Lowered by electron withdrawal
HOMO-LUMO Gap Increased vs. benzoic acid Enhanced by substituents
Dipole Moment Significantly elevated Multiple polar groups
Ionization Potential Increased Electron-poor system

Comparative Structural Analysis with Related Sulfonamide Derivatives

Comprehensive structural comparison of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- with related sulfonamide derivatives reveals important structure-activity relationships and conformational preferences within this chemical class. The systematic analysis of compounds such as 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid, 2-chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid, and 2-chloro-5-(dimethylsulfamoyl)benzoic acid provides insights into the effects of different amino substituents on molecular geometry and electronic properties.

The molecular weight progression within the series demonstrates the impact of increasing substitution complexity on the sulfonamide nitrogen. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- possesses a molecular weight of 249.67 grams per mole, while the 2-fluorophenyl derivative exhibits a molecular weight of 329.73 grams per mole, and the dimethyl variant shows 263.7 grams per mole. This systematic variation in molecular mass correlates with changes in steric bulk around the sulfonamide functionality, influencing both crystal packing efficiency and intermolecular interaction patterns.

Structural analysis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid reveals the impact of aromatic substitution on the sulfonamide nitrogen. The incorporation of a fluorinated phenyl ring introduces additional electronic effects and significantly increases molecular complexity compared to the simple methylamino derivative. The aromatic substituent creates additional opportunities for pi-pi stacking interactions and modifies the overall conformational landscape of the molecule through steric interactions between the phenyl ring and the benzoic acid framework.

The 2-chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid derivative demonstrates the effects of flexible aliphatic substitution on sulfonamide nitrogen. The methoxyethyl group introduces conformational flexibility through the ethylene bridge while providing an additional hydrogen bonding acceptor site through the methoxy oxygen. This structural modification results in a molecular weight of 293.73 grams per mole and creates opportunities for additional intermolecular interactions in the solid state through the pendant ether functionality.

Comparison with 2-chloro-5-(dimethylsulfamoyl)benzoic acid illustrates the impact of tertiary versus secondary sulfonamide functionality. The dimethyl derivative eliminates the hydrogen bonding donor capability of the sulfonamide nitrogen while increasing steric bulk around the sulfur center. This structural modification fundamentally alters the hydrogen bonding patterns available in crystal structures and influences the overall molecular recognition properties of the compound.

The series of related compounds also includes more complex derivatives such as 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, which exhibits a molecular weight of 291.75 grams per mole and introduces branched alkyl substitution patterns. These structural variations provide systematic insights into the effects of steric bulk and electronic properties on molecular conformation and intermolecular interactions within the sulfonamide benzoic acid family.

Compound Molecular Weight (g/mol) Sulfonamide Type Key Structural Features
2-chloro-5-[(methylamino)sulfonyl]- 249.67 Secondary Simple alkyl substitution
2-chloro-5-[(2-fluorophenyl)sulfamoyl]- 329.73 Secondary Aromatic substitution
2-chloro-5-[(2-methoxyethyl)sulfamoyl]- 293.73 Secondary Flexible ether chain
2-chloro-5-(dimethylsulfamoyl)- 263.7 Tertiary No H-bond donor
2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}- 291.75 Tertiary Branched alkyl groups

Properties

IUPAC Name

2-chloro-5-(methylsulfamoyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULGDFLFEUYACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6071821
Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Molecular Weight

249.67 g/mol
Source PubChem
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CAS No.

68901-09-7
Record name 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
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Record name Benzoic acid, 2-chloro-5-((methylamino)sulfonyl)-
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Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Record name Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
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Record name 2-chloro-5-(methylsulphamoyl)benzoic acid
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Biological Activity

Benzoic acid derivatives have garnered significant interest in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. Among these, 2-chloro-5-[(methylamino)sulfonyl]benzoic acid (often referred to as compound 1 ) is notable for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cellular effects based on recent research findings.

Molecular Formula: C9_{9}H10_{10}ClN1_{1}O4_{4}S
Molecular Weight: 251.70 g/mol
CAS Number: 74138-28-6

Biological Activity Overview

The biological activities of benzoic acid derivatives, including compound 1, are multifaceted. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compound 1 and its derivatives. The following table summarizes findings from various research articles:

CompoundTarget OrganismActivity TypeInhibition Zone (mm)Reference
Compound 1Staphylococcus aureusAntibacterial9 mm
Compound 1Bacillus subtilisAntibacterial8 mm
Compound 1Candida albicansAntifungal8 mm
Compound 1Escherichia coliAntibacterial (low effect)-

In a qualitative screening, compound 1 demonstrated moderate antibacterial activity against Gram-positive bacteria, with specific inhibition zones reported. Additionally, it showed antifungal effects against C. albicans, indicating its potential utility in treating infections caused by these pathogens.

Enzyme Inhibition Studies

Compound 1 has also been evaluated for its inhibitory effects on key enzymes:

EnzymeInhibition ActivityReference
Acetylcholinesterase (AChE)Moderate Inhibition
UreaseStrong Inhibition

These findings suggest that compound 1 could be a candidate for developing treatments targeting conditions related to these enzymes, such as Alzheimer's disease (AChE inhibition) and urinary tract infections (urease inhibition).

Cytotoxicity and Cellular Effects

Research into the cytotoxic effects of compound 1 revealed varying results across different cell lines:

  • Cell Lines Tested: Hep-G2 (liver cancer), A2058 (melanoma), CCD25sk (normal skin fibroblasts).
  • Findings: No significant cytotoxicity was observed at concentrations up to 5 μM, indicating a favorable safety profile for further therapeutic exploration .

Case Studies and Research Findings

Several studies have highlighted the potential of benzoic acid derivatives in modulating cellular processes:

  • Proteostasis Modulation: Research indicated that certain benzoic acid derivatives enhance the activity of proteasomal and lysosomal pathways, which are critical for maintaining cellular homeostasis. This modulation suggests a role in anti-aging therapies .
  • Antibiofilm Activity: Compounds similar to compound 1 exhibited moderate antibiofilm activity against Staphylococcus aureus, which is crucial in preventing biofilm-related infections .

Scientific Research Applications

Organic Synthesis

Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of new compounds with desired properties. Its unique functional groups enable specific chemical reactions that are pivotal in synthetic chemistry .

Biological Research

The compound has been employed in proteomics research to study protein interactions and functions. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biochemical pathways and cellular processes .

Pharmacological Studies

Research indicates potential therapeutic applications for this compound, particularly in drug development. For example, it has shown hypolipemic effects, which can lower blood cholesterol levels, making it relevant for cardiovascular health management .

Chemical Production

In the chemical industry, benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is used in the production of specialty chemicals and materials. Its properties allow for scalability in manufacturing processes, particularly in liquid chromatography applications where it can be isolated or purified .

Analytical Chemistry

The compound is analyzed using high-performance liquid chromatography (HPLC), where it can be separated effectively on specific columns under defined conditions. This method is crucial for quality control and ensuring the purity of chemical products .

Case Study 1: Hypolipemic Effects

A study demonstrated that derivatives of benzoic acid, including the methylamino sulfonyl variant, exhibit hypolipemic properties. In animal models, these compounds were shown to significantly reduce blood cholesterol levels without adverse effects on overall health .

Case Study 2: Anti-inflammatory Potential

Research on benzoic acid's application during acute campylobacteriosis revealed its ability to alleviate clinical symptoms without affecting pathogen colonization. This suggests its potential as an antibiotic-independent treatment option that could mitigate inflammation and improve patient outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid Cl (2-position); N-methylsulfonamide (5-position) Not explicitly listed C₈H₇ClNO₄S ~248.67 (calculated) Hypothesized intermediate in sulfonamide drug synthesis; potential diuretic or carbonic anhydrase inhibitor activity. N/A
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid Cl (2-position); N-isopropylsulfonamide (5-position) 74138-28-6 C₁₀H₁₂ClNO₄S 277.72 Increased steric bulk from isopropyl group may reduce metabolic degradation compared to methyl analog.
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid Cl (2,4-positions); N,N-dimethylsulfonamide (5-position) 4793-19-5 C₉H₉Cl₂NO₄S 298.14 Dual chlorine substitution enhances electron-withdrawing effects; irritant (Xi hazard symbol).
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid Cl (2-position); morpholine sulfonamide (5-position) 109029-96-1 C₁₁H₁₂ClNO₅S 313.79 Morpholine ring improves solubility in polar solvents; used in lab-scale organic synthesis.
2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid Cl (2-position); p-toluenesulfonamide (5-position) 1178769-30-6 C₁₄H₁₂ClNO₄S 325.77 Aromatic sulfonamide group may enhance binding to hydrophobic enzyme pockets.
2-Chloro-5-[(3,5-dimethylpiperidino)sulfonyl]benzoic acid (Tibric acid) Cl (2-position); 3,5-dimethylpiperidine sulfonamide (5-position) 037087-94-8 C₁₄H₁₈ClNO₄S 331.82 Cyclic amine substituent improves metabolic stability; historically studied for lipid-lowering effects.

Key Comparative Insights:

Bulkier groups like isopropyl or morpholine (CAS 74138-28-6, 109029-96-1) may reduce off-target interactions but could limit membrane permeability.

Solubility and Metabolic Stability :

  • Morpholine and piperidine derivatives (CAS 109029-96-1, 037087-94-8) demonstrate improved aqueous solubility due to their polar heterocycles, whereas aryl sulfonamides (e.g., CAS 1178769-30-6) are more lipophilic, favoring blood-brain barrier penetration.

Toxicity Profiles: Dimethylamino-substituted compounds (CAS 4793-19-5) are marked as irritants (Xi), suggesting higher reactivity compared to methyl or isopropyl analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives. A common approach includes:

Chlorination : Electrophilic substitution at the 2-position using Cl₂/FeCl₃ or SOCl₂ under controlled conditions .

Sulfonylation : Reaction of 5-amino-2-chlorobenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .

  • Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonamide proton at δ 2.8–3.2 ppm; aromatic protons in the chloro-substituted region) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric S=O stretch) validate the sulfonamide group .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 264) and ensures >95% purity .

Q. How does the sulfonamide group influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Solubility : The sulfonamide group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in nonpolar solvents. Adjust pH to exploit zwitterionic behavior in aqueous buffers .
  • Reactivity : The sulfonamide acts as a weak acid (pKa ~10–12), enabling deprotonation for nucleophilic reactions. It also stabilizes intermediates in coupling reactions (e.g., amide bond formation) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with free-energy perturbation (FEP) calculations .
  • QSAR Modeling : Train models on sulfonamide derivatives to correlate substituent effects (e.g., Cl position) with activity. Use descriptors like Hammett constants and logP .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell passage number or solvent effects .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity. For example, if activity varies in COX-2 assays, validate via Western blotting .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation. Use lyophilization for aqueous solutions .
  • Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH). LC-MS identifies hydrolytic cleavage of the sulfonamide group as a primary degradation route .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (200–300 nm) for sustained release. Characterize loading efficiency via dialysis .

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